molecular formula C11H11ClO B11927613 2-(2-Chlorophenyl)-4-pentyn-2-ol

2-(2-Chlorophenyl)-4-pentyn-2-ol

Cat. No.: B11927613
M. Wt: 194.66 g/mol
InChI Key: NOXGMHSYADYHEJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-pentyn-2-ol is an organic compound that belongs to the class of chlorophenyl derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pentynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 2-chlorophenylacetylene with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorophenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chlorophenyl)-4-pentyn-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-4-pentyn-2-ol is unique due to its specific combination of a chlorophenyl group and a pentynol moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and industrial uses .

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-(2-chlorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3

InChI Key

NOXGMHSYADYHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=CC=C1Cl)O

Origin of Product

United States

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